molecular formula C18H28N2O2 B4989356 N1N4-DIBUTYL-N1N4-DIMETHYLBENZENE-14-DICARBOXAMIDE

N1N4-DIBUTYL-N1N4-DIMETHYLBENZENE-14-DICARBOXAMIDE

Cat. No.: B4989356
M. Wt: 304.4 g/mol
InChI Key: FQTKRXXRRSVHTI-UHFFFAOYSA-N
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Description

N1N4-DIBUTYL-N1N4-DIMETHYLBENZENE-14-DICARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and properties. This compound is part of the benzene-1,4-dicarboxamide family, which is characterized by the presence of two amide groups attached to a benzene ring. The compound’s molecular formula is C20H28N2O2, and it is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1N4-DIBUTYL-N1N4-DIMETHYLBENZENE-14-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with dibutylamine and dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as naphthalenesulfonic acid methylal. The process involves heating the reactants to a specific temperature to facilitate the formation of the amide bonds.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and purification techniques, such as distillation and crystallization, are crucial in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N1N4-DIBUTYL-N1N4-DIMETHYLBENZENE-14-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups into amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products Formed

    Oxidation: Benzene-1,4-dicarboxylic acid derivatives.

    Reduction: Benzene-1,4-diamine derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

N1N4-DIBUTYL-N1N4-DIMETHYLBENZENE-14-DICARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1N4-DIBUTYL-N1N4-DIMETHYLBENZENE-14-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N1N4-DIBENZYL-N1N4-DIMETHYLBENZENE-14-DICARBOXAMIDE
  • N1N4-DICYCLOHEXYL-N1N4-DIMETHYLBENZENE-14-DICARBOXAMIDE
  • N1N4-DIETHYL-N1N4-DIMETHYLBENZENE-14-DICARBOXAMIDE

Uniqueness

N1N4-DIBUTYL-N1N4-DIMETHYLBENZENE-14-DICARBOXAMIDE is unique due to its specific substituents, which confer distinct chemical and physical properties. The dibutyl and dimethyl groups influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

IUPAC Name

1-N,4-N-dibutyl-1-N,4-N-dimethylbenzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-5-7-13-19(3)17(21)15-9-11-16(12-10-15)18(22)20(4)14-8-6-2/h9-12H,5-8,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTKRXXRRSVHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C1=CC=C(C=C1)C(=O)N(C)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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